N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0805549
InChI:
InChI=1S/C19H23BrFNO2/c1-3-4-9-22-12-15-10-17(20)19(18(11-15)23-2)24-13-14-5-7-16(21)8-6-14/h5-8,10-11,22H,3-4,9,12-13H2,1-2H3
SMILES:
CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC
Molecular Formula:
C19H23BrFNO2
Molecular Weight:
396.3 g/mol
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine
CAS No.:
Cat. No.: VC0805549
Molecular Formula: C19H23BrFNO2
Molecular Weight: 396.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23BrFNO2 |
|---|---|
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]butan-1-amine |
| Standard InChI | InChI=1S/C19H23BrFNO2/c1-3-4-9-22-12-15-10-17(20)19(18(11-15)23-2)24-13-14-5-7-16(21)8-6-14/h5-8,10-11,22H,3-4,9,12-13H2,1-2H3 |
| Standard InChI Key | AKYFKJGOZDEYIR-UHFFFAOYSA-N |
| SMILES | CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
| Canonical SMILES | CCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator